molecular formula C15H11FN2O B1601263 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one CAS No. 575455-54-8

2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

Cat. No. B1601263
M. Wt: 254.26 g/mol
InChI Key: MSTFYSBMMUEWPM-UHFFFAOYSA-N
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Description

2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one, also known as rofecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that was used to treat pain and inflammation. Rofecoxib was developed by Merck & Co., Inc. and was marketed under the brand name Vioxx. It was approved by the U.S. Food and Drug Administration (FDA) in 1999 but was withdrawn from the market in 2004 due to concerns over its cardiovascular side effects.

Mechanism Of Action

Rofecoxib selectively inhibits the COX-2 enzyme, which is induced in response to inflammation. By inhibiting COX-2, 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one reduces the production of prostaglandins that cause pain and inflammation. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one has a lower risk of gastrointestinal side effects.

Biochemical And Physiological Effects

Rofecoxib has been shown to reduce pain and inflammation in animal models of arthritis and inflammation. It has also been shown to have anti-tumor properties in vitro and in vivo. Rofecoxib has been shown to have a lower risk of gastrointestinal side effects compared to traditional NSAIDs, but it has been associated with an increased risk of cardiovascular events.

Advantages And Limitations For Lab Experiments

Rofecoxib has been widely used in laboratory experiments to study the COX-2 enzyme and its role in inflammation and pain. Its selectivity for COX-2 makes it a useful tool for studying the effects of COX-2 inhibition on pain and inflammation. However, its cardiovascular side effects limit its use in certain experiments and make it unsuitable for use in human clinical trials.

Future Directions

Future research on 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one could focus on developing safer COX-2 inhibitors with fewer cardiovascular side effects. Other areas of research could include the development of new drugs that target other enzymes involved in inflammation and pain, as well as the identification of new targets for anti-inflammatory drugs. Additionally, research could focus on the use of 2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one in combination with other drugs to enhance its anti-inflammatory and analgesic effects.

Scientific Research Applications

Rofecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. Rofecoxib works by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation.

properties

IUPAC Name

5-(4-fluorophenyl)-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-10-15(19)18(17-14)13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTFYSBMMUEWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505047
Record name 5-(4-Fluorophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydro-5-(4-fluorophenyl)-2-phenyl-3H-pyrazol-3-one

CAS RN

74840-02-1, 575455-54-8
Record name 5-(4-Fluorophenyl)-2,4-dihydro-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74840-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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